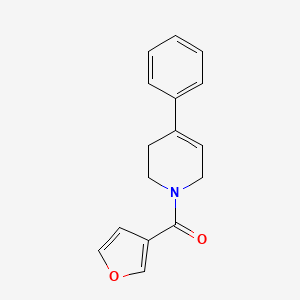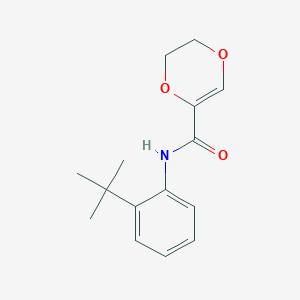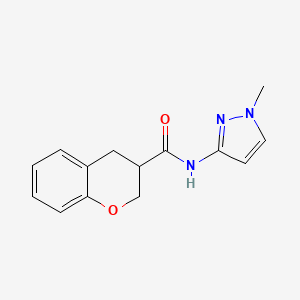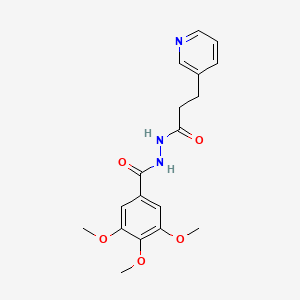
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one, also known as STO-609, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is a protein kinase that plays a crucial role in various cellular processes, including energy metabolism, autophagy, and cell proliferation. STO-609 has been widely used in scientific research to study the function and regulation of CaMKK and its downstream signaling pathways.
作用机制
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one works by selectively inhibiting the activity of CaMKK, which is a key regulator of various cellular processes. CaMKK is activated by Ca2+/calmodulin and phosphorylates downstream targets, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). Inhibition of CaMKK activity by 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one leads to the downregulation of CaMKK-dependent signaling pathways.
Biochemical and physiological effects:
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to inhibit autophagy in cancer cells, reduce insulin secretion in pancreatic beta cells, and impair mitochondrial function in skeletal muscle cells. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has also been shown to reduce glucose uptake and glycogen synthesis in muscle cells and impair exercise-induced adaptation in skeletal muscle.
实验室实验的优点和局限性
One of the main advantages of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one in lab experiments is its selectivity for CaMKK inhibition. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to have minimal off-target effects and does not affect the activity of other kinases or enzymes. However, one of the limitations of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one is its relatively low potency compared to other CaMKK inhibitors. This may limit its effectiveness in certain experimental settings, particularly when high levels of CaMKK inhibition are required.
未来方向
There are several future directions for research involving 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one. One area of interest is the role of CaMKK in cancer progression and metastasis. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to inhibit autophagy in cancer cells, which may have implications for cancer therapy. Another area of interest is the role of CaMKK in metabolic disorders, such as obesity and type 2 diabetes. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to reduce insulin secretion and impair glucose uptake in muscle cells, which may have implications for the development of new therapies for these conditions. Additionally, further studies are needed to investigate the long-term effects of CaMKK inhibition on cellular function and overall health.
合成方法
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one can be synthesized using a multistep synthesis method. The first step involves the reaction of 7-methyl-6-propan-2-ylchromen-2-one with imidazole in the presence of a base to form the imidazole derivative. The imidazole derivative is then reacted with chloromethyl pivalate in the presence of a base to form the final product, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one.
科学研究应用
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used in various scientific research studies to investigate the role of CaMKK in different cellular processes. For example, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used to study the regulation of autophagy in cancer cells, the role of CaMKK in insulin secretion, and the effect of CaMKK inhibition on mitochondrial function. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has also been used in studies investigating the role of CaMKK in muscle metabolism and exercise-induced adaptation.
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)14-8-15-13(9-19-5-4-18-10-19)7-17(20)21-16(15)6-12(14)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPFDGABYUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)



![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)